(2,2-Difluoroethyl)benzene

Catalog No.
S12199962
CAS No.
50561-98-3
M.F
C8H8F2
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,2-Difluoroethyl)benzene

CAS Number

50561-98-3

Product Name

(2,2-Difluoroethyl)benzene

IUPAC Name

2,2-difluoroethylbenzene

Molecular Formula

C8H8F2

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C8H8F2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

SVQHPJKYUJYLJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(F)F

(2,2-Difluoroethyl)benzene is an organic compound characterized by the presence of a difluoroethyl group attached to a benzene ring. Its molecular formula is C8H8F2C_8H_8F_2, and it features two fluorine atoms located on the ethyl moiety, which significantly influences its chemical properties. The compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique reactivity and biological activity.

, primarily due to the presence of the difluoroethyl group. Key reaction types include:

  • Substitution Reactions: The fluorine atoms can facilitate nucleophilic substitution reactions. For instance, (2,2-difluoroethyl)benzene can undergo nucleophilic attack at the carbon adjacent to the fluorine atoms, leading to the formation of different derivatives .
  • Fluorination: The compound can also be subjected to further fluorination processes, enhancing its fluorine content and altering its reactivity profile .
  • Oxidation: Under certain conditions, (2,2-difluoroethyl)benzene can be oxidized to yield various functionalized products.

Research indicates that (2,2-difluoroethyl)benzene exhibits notable biological activity. It has been studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-cancer properties. The difluoroethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design .

Several methods exist for synthesizing (2,2-difluoroethyl)benzene:

  • Difluoroethylation of Aromatics: This method involves the introduction of the difluoroethyl group into aromatic compounds through electrophilic substitution reactions using difluoroethylating agents .
  • Coupling Reactions: Transition metal-catalyzed coupling reactions have been employed to attach the difluoroethyl moiety to aromatic substrates effectively. These reactions often utilize nickel or palladium catalysts .
  • Halogen Exchange Reactions: Starting from halogenated precursors, (2,2-difluoroethyl)benzene can be synthesized through nucleophilic displacement reactions under appropriate conditions .

(2,2-Difluoroethyl)benzene finds applications in various sectors:

  • Pharmaceuticals: It serves as an intermediate in synthesizing biologically active molecules and drugs.
  • Agrochemicals: The compound is explored for use in pesticides and herbicides due to its unique chemical properties.
  • Material Science: Its fluorinated structure contributes to developing advanced materials with enhanced thermal and chemical resistance.

Interaction studies involving (2,2-difluoroethyl)benzene focus on its reactivity with biological targets and other chemical species. These studies often explore how the difluoroethyl group influences binding affinity and selectivity towards enzymes or receptors. Additionally, research has indicated that this compound can interact with various nucleophiles in synthetic pathways, leading to diverse product formation .

Several compounds exhibit structural or functional similarities to (2,2-difluoroethyl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
EthylbenzeneC8H10Lacks fluorine; primarily used as a solvent
1,1-DifluoroethaneC2H4F2Smaller size; used as a refrigerant
1-Bromo-2,2-difluoroethaneC2H3BrF2Halogenated; useful in substitution reactions
1-FluoropropaneC3H7FSimple fluoroalkane; less complex than difluorinated compounds

(2,2-Difluoroethyl)benzene's unique combination of a benzene ring and a difluoroethyl group sets it apart from these similar compounds. The presence of two fluorine atoms enhances its reactivity and stability compared to non-fluorinated analogs.

The difluoroethyl group (CHF2CH2-) has emerged as a valuable bioisosteric replacement in medicinal chemistry, offering unique properties that distinguish it from conventional functional groups. The strategic incorporation of difluoroethyl moieties into pharmaceutical compounds represents a sophisticated approach to molecular optimization that addresses multiple pharmacological challenges simultaneously [2] [3].
The bioisosteric utility of difluoroethyl groups stems from their ability to mimic the steric and electronic properties of methoxy groups while providing enhanced metabolic stability [4]. This relationship has been extensively documented in the literature, where difluoroethyl groups serve as direct replacements for methoxy functionalities in various drug scaffolds. The substitution maintains similar molecular volumes and spatial orientations but introduces significant improvements in chemical stability and biological activity [5] .

Research has demonstrated that difluoroethyl groups can function as effective bioisosteres for multiple functional groups beyond methoxy substituents. The group exhibits bioisosteric properties similar to hydroxyl, thiol, and amine groups, particularly in terms of hydrogen bonding capacity [6] [7]. The hydrogen bond acidity parameter (A) for difluoroethyl groups ranges from 0.085 to 0.126, positioning them as weak hydrogen bond donors that can participate in specific protein-ligand interactions while maintaining improved pharmacokinetic properties .
A significant advantage of difluoroethyl bioisosteres lies in their conformational preferences. Unlike methoxy groups, which adopt planar conformations relative to aromatic rings, difluoroethyl substituents prefer conformations that place the methyl group out of the plane of the aromatic ring . This spatial arrangement can lead to improved binding interactions with target proteins and enhanced selectivity profiles.

The metabolic stability of difluoroethyl bioisosteres represents a crucial advantage in drug development. The carbon-fluorine bonds in these structures resist enzymatic degradation, particularly by cytochrome P450 enzymes, leading to extended half-lives and reduced clearance rates [9]. This stability enhancement is particularly valuable for compounds that would otherwise undergo rapid metabolic inactivation through oxidation or hydrolysis of conventional functional groups.

Pharmaceutical applications of difluoroethyl bioisosteres have been successfully demonstrated in various therapeutic areas. The replacement of methoxy groups with difluoroethyl substituents in triazolothienopyrimidine urea transporter inhibitors resulted in remarkable improvements in both potency and metabolic stability [10]. Similarly, difluoroethyl-containing analogs of prostaglandin derivatives have shown enhanced therapeutic activity with improved pharmacokinetic profiles [11].

The synthetic accessibility of difluoroethyl bioisosteres has been significantly enhanced through the development of novel reagents and methodologies. The use of 2,2-difluoroethyl(aryl)iodonium salts enables selective metal-free incorporation of difluoroethyl groups into pharmaceutical targets, providing access to previously difficult-to-synthesize compounds . This methodology has been successfully applied to late-stage functionalization of complex drug molecules, including established pharmaceuticals such as Captopril and Normorphine .

Role in Neuromodulator Analog Development (Octopamine/Noradrenaline Derivatives)

The development of difluoroethyl-containing analogs of octopamine and noradrenaline represents a sophisticated approach to neuromodulator design that leverages the unique properties of fluorinated substituents to enhance biological activity and selectivity [11]. Octopamine, the invertebrate analog of norepinephrine, plays crucial roles in modulating various behavioral and physiological processes, making it an attractive target for the development of selective neuroactive compounds [13] [14].

Research has demonstrated that 2,2-difluoro-2-arylethylamines can serve as effective fluorinated analogs of octopamine and noradrenaline through bioisosteric hydroxyl-fluorine exchanges [11]. The synthesis of these compounds involves Suzuki-Miyaura cross-coupling reactions of 4-(bromodifluoroacetyl)morpholine with aryl boronic acids, followed by transformation of the resulting difluoroacetamide intermediates to difluoroethylamine products [11].

The bioisosteric replacement of hydroxyl groups with fluorine atoms in octopamine and noradrenaline analogs is based on the isoelectronic nature of fluorine and oxygen [11]. This replacement strategy aims to maintain essential binding interactions with adrenergic receptors while providing enhanced metabolic stability and altered pharmacokinetic properties. The catechol hydroxy groups in noradrenaline are known to play key roles in forming stable complexes with adrenergic receptors, and their replacement with fluorine atoms can modulate these interactions in therapeutically beneficial ways [11].

The development of difluoroethyl neuromodulator analogs addresses several challenges associated with natural neurotransmitters. Noradrenaline and octopamine are subject to rapid enzymatic inactivation through catechol-O-methyltransferase, which methylates the alcohol groups and disrupts receptor binding [11]. The incorporation of difluoroethyl groups can provide resistance to this metabolic pathway while maintaining or enhancing receptor affinity.

Octopamine receptors in invertebrates include multiple subtypes with distinct pharmacological properties. The fruit fly Drosophila melanogaster expresses five octopamine receptors: two α-adrenergic-like receptors (OAMB and Octα2R) and three β-adrenergic-like receptors (Octβ1R, Octβ2R, and Octβ3R) [13]. The development of selective difluoroethyl analogs could provide valuable tools for dissecting the functions of these individual receptor subtypes.

The role of octopamine in sleep-wake regulation has been extensively studied, with research demonstrating that octopamine functions as a potent wake-promoting signal in Drosophila [15]. The octopamine system acts through specific receptor subtypes to modulate neuronal excitability and behavioral states. Difluoroethyl analogs of octopamine could provide enhanced selectivity for particular receptor subtypes, enabling more precise pharmacological interventions.

Recent studies have identified specific cellular mechanisms through which octopamine exerts its neuromodulatory effects. In Drosophila, octopamine activates the OAMB receptor in specific neurons, leading to increased cyclic adenosine monophosphate (cAMP) levels and protein kinase A activation [15]. This signaling cascade ultimately results in the inhibition of Slowpoke calcium-dependent potassium channels, thereby increasing neuronal excitability and promoting wakefulness [15].

The development of difluoroethyl octopamine analogs requires careful consideration of structure-activity relationships. The positioning of fluorine atoms must maintain essential binding interactions while providing the desired pharmacological enhancements. Research has shown that the electron-withdrawing nature of fluorine can influence the pKa values of adjacent functional groups, potentially affecting receptor binding affinity and selectivity [9].

Intermediate Synthesis for Transmembrane Protein 16A Calcium Channel Modulators

The development of Transmembrane Protein 16A (TMEM16A) calcium channel modulators represents a significant opportunity in pharmaceutical research, with difluoroethyl-containing compounds serving as important synthetic intermediates in this therapeutic area [16] [17]. TMEM16A is a calcium-activated chloride channel that plays crucial roles in various physiological processes, including epithelial fluid secretion, smooth muscle contraction, and nociception [16] [18].
The therapeutic potential of TMEM16A modulators spans multiple disease areas, including hypertension, asthma, cystic fibrosis, and various pain conditions [16] [19]. The channel's involvement in smooth muscle contractility makes it particularly relevant for cardiovascular and respiratory therapeutics, while its role in sensory neurons positions it as a target for novel analgesic compounds [16].

Difluoroethyl intermediates have been utilized in the synthesis of TMEM16A modulators through various synthetic approaches. The preparation of these intermediates often involves the use of specialized fluorinating reagents and conditions that enable the selective introduction of difluoroethyl groups into complex molecular frameworks [20] [21]. The resulting compounds can serve as key building blocks for the construction of more elaborate TMEM16A-targeting molecules.

The structure-activity relationships of TMEM16A modulators have been extensively studied, revealing specific molecular features that influence channel activity. Research has identified distinct binding sites on the channel protein, including pore-blocking sites and allosteric modulation sites [17] [18]. Difluoroethyl-containing compounds can be designed to target these specific sites through appropriate molecular modifications.

Recent crystallographic studies have provided detailed insights into the three-dimensional structure of TMEM16A, revealing the molecular basis for calcium-dependent activation and inhibition [16] [17]. The channel exists as a homodimer with each subunit containing ten transmembrane helices and an ion-conducting pore. The calcium-binding sites are located at the interface between transmembrane segments, and conformational changes in these regions upon calcium binding lead to channel opening.

The development of TMEM16A modulators requires careful consideration of selectivity, as the TMEM16 family contains multiple subtypes with distinct physiological functions [16]. TMEM16A and TMEM16B are both calcium-activated chloride channels, while other family members function as lipid scramblases or have unknown functions. Difluoroethyl modifications can contribute to subtype selectivity through specific interactions with unique structural features of each channel subtype.

Synthetic approaches to difluoroethyl TMEM16A modulators have utilized various methodologies, including nucleophilic substitution reactions, defluorination processes, and direct fluorination strategies. The choice of synthetic route depends on the specific molecular architecture of the target compound and the desired substitution pattern [22]. Advanced synthetic techniques, such as flow chemistry and photoredox catalysis, have been employed to enable efficient and scalable preparation of these intermediates.

The pharmacological evaluation of difluoroethyl TMEM16A modulators has revealed important structure-activity relationships. Compounds with different substitution patterns and electronic properties exhibit varying degrees of channel modulation, with some serving as activators and others as inhibitors [19] [18]. The position and orientation of difluoroethyl groups can significantly influence binding affinity and functional selectivity.

Recent research has identified specific amino acid residues within TMEM16A that are critical for ligand binding and channel function. These include residues in the pore region that directly interact with chloride ions and residues in the calcium-binding domain that undergo conformational changes upon calcium binding [17]. Understanding these molecular interactions is essential for the rational design of difluoroethyl-containing modulators with improved potency and selectivity.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

142.05940658 g/mol

Monoisotopic Mass

142.05940658 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types